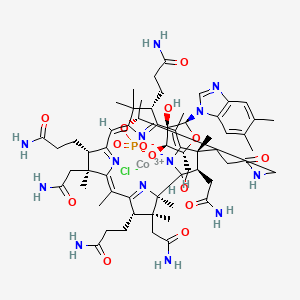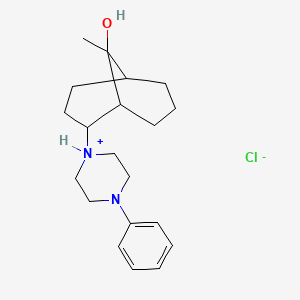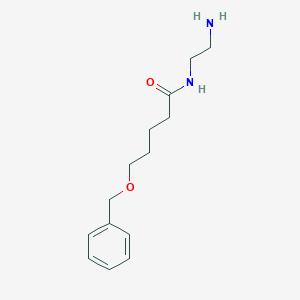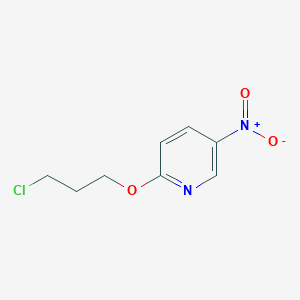
N-((4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is a chemical compound known for its significant applications in the medical field, particularly in the treatment of cardiovascular diseases. It is commonly used as a beta-blocker, which helps manage conditions such as hypertension, angina, and arrhythmias .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyacetophenone.
Formation of Intermediate: The 4-hydroxyacetophenone is reacted with epichlorohydrin to form an epoxide intermediate.
Amination: The epoxide intermediate is then reacted with isopropylamine to introduce the amino group.
Acetylation: Finally, the product is acetylated to form N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to optimize reaction rates.
Catalysts: Using catalysts to enhance reaction efficiency.
Purification: Employing purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying beta-blocker synthesis and reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively used in the treatment of cardiovascular diseases, including hypertension, angina, and arrhythmias.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The compound exerts its effects by blocking beta-adrenergic receptors, particularly the beta-1 adrenergic receptor. This action reduces the heart rate and contractility, leading to decreased blood pressure and reduced oxygen demand by the heart. The molecular targets include:
Beta-1 Adrenergic Receptor: Inhibition of this receptor reduces cardiac output.
Signal Transduction Pathways: Interferes with cyclic AMP (cAMP) signaling, leading to decreased heart rate and contractility
Comparaison Avec Des Composés Similaires
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide is compared with other beta-blockers such as:
Propranolol: Non-selective beta-blocker with similar cardiovascular effects but different receptor selectivity.
Metoprolol: Selective beta-1 blocker with similar therapeutic uses but different pharmacokinetic properties.
Atenolol: Another selective beta-1 blocker with a longer half-life and different metabolic pathways .
List of Similar Compounds
- Propranolol
- Metoprolol
- Atenolol
- Esmolol
- Bisoprolol
Propriétés
Numéro CAS |
39617-16-8 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
N-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]acetamide |
InChI |
InChI=1S/C15H24N2O3/c1-11(2)16-9-14(19)10-20-15-6-4-13(5-7-15)8-17-12(3)18/h4-7,11,14,16,19H,8-10H2,1-3H3,(H,17,18) |
Clé InChI |
IGUMCQGTANJTCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)CNC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3-(1h-benzimidazol-2-yl)-5-[(1-methyl-3-piperidinyl)oxy]-2(1h)-quinolinone](/img/structure/B13730558.png)


![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)







![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)


